Recql5-IN-1 is a small molecule designed to selectively target and inhibit the functions of the RecQL5 protein, a member of the RecQ helicase family. This compound has gained attention due to its potential applications in cancer therapy, particularly in breast cancer where RecQL5 is often overexpressed. The compound's design focuses on its ability to disrupt the interactions and activities associated with RecQL5, ultimately leading to the preferential killing of cancer cells that express this helicase.
Recql5-IN-1 was synthesized as part of a research initiative aimed at developing small molecules that can modulate the function of specific proteins involved in DNA repair and replication processes. It falls under the classification of small-molecule inhibitors, specifically targeting helicase activity associated with DNA repair mechanisms. The development of this compound is rooted in studies that demonstrate the role of RecQL5 in maintaining genomic stability and its implications in cancer biology.
The synthesis of Recql5-IN-1 involves several organic chemistry techniques, including:
The synthesis process is critical for ensuring that the compound can effectively interact with its biological target.
The precise structure would be essential for understanding its mechanism of action and optimizing its efficacy.
Recql5-IN-1 engages in specific biochemical interactions that inhibit RecQL5 activity. Key aspects include:
These reactions are critical for evaluating the compound's potential therapeutic effects.
The mechanism by which Recql5-IN-1 exerts its effects involves several key processes:
This targeted approach leverages the overexpression of RecQL5 in certain cancers to enhance therapeutic efficacy.
While specific physical properties such as melting point or solubility may not be extensively documented for Recql5-IN-1, general properties expected for small molecules include:
These properties are vital for determining practical applications in therapeutic settings.
Recql5-IN-1 has significant potential applications in:
The ongoing research into this compound highlights its promise as both a therapeutic agent and a research tool in molecular biology.
RecQ Like Helicase 5 (RECQL5) belongs to the human RecQ helicase family, which comprises five proteins critical for maintaining genomic integrity. Unlike Bloom Syndrome Protein (BLM), Werner Syndrome ATP-Dependent Helicase (WRN), and RECQ Protein Like 4 (RECQL4)—linked to heritable cancer predisposition syndromes—RECQL5 was not initially associated with human disease. However, murine models revealed its indispensable tumor-suppressive role. Recql5-deficient mice exhibit a 46% cancer incidence by 22 months (versus 6% in wild-type), including lymphomas and lung adenocarcinomas [3] [6]. This susceptibility arises from RECQL5’s function in suppressing DNA double-strand breaks (DSBs) and homologous recombination (HR). RECQL5 achieves this by disrupting Recombination Protein 51 (RAD51) presynaptic filaments—key intermediates in HR repair—using adenosine triphosphate (ATP)-dependent mechanisms [3] [7].
Structurally, RECQL5 contains a catalytic core helicase domain and a unique C-terminal region featuring Kinase-Inducible Domain Interacting (KIX) and Set2-Rpb1 Interacting (SRI) domains. These facilitate protein interactions, notably with RNA Polymerase II (RNAPII) and RAD51 [7]. By resolving transcription-replication conflicts and preventing illegitimate HR events, RECQL5 minimizes gross chromosomal rearrangements and oncogenic mutations [7]. Paradoxically, RECQL5 is overexpressed in breast, lung, and bladder cancers, correlating with poor prognosis, metastasis, and chemoresistance [2] [5]. This duality positions RECQL5 as a compelling therapeutic target: its inhibition could selectively destabilize cancer cells reliant on RECQL5 for DNA repair.
Table 1: RECQL5 Isoforms and Functional Domains
Isoform | Size (kDa) | Functional Domains | Activity |
---|---|---|---|
RECQL5α | 70 | Helicase D1-D2 | Strand annealing only |
RECQL5β | 120 | Full helicase core + KIX/SRI domains | Helicase, anti-recombinase |
RECQL5γ | 90 | Helicase D1-D2 + partial C-terminal | ATPase, no helicase |
RECQL5 overexpression in malignancies drives therapeutic resistance by enhancing DNA repair capacity. In breast cancer, 53.7% of tumors display nuclear RECQL5 upregulation, which stabilizes RAD51 filaments and facilitates error-free HR repair. This confers resistance to platinum-based chemotherapies and ionizing radiation [2] [4]. Non-small cell lung cancer (NSCLC) cells overexpressing RECQL5 exhibit amplified epithelial-mesenchymal transition (EMT), metastasis, and cisplatin resistance through Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT) pathway activation [5]. Crucially, RECQL5 depletion sensitizes cancer cells to DNA-damaging agents without significantly affecting normal cells, revealing a therapeutic window [5].
The anti-recombinase activity of RECQL5 provides a unique targeting strategy. While other RecQ helicases (e.g., BLM) resolve late HR intermediates (e.g., double Holliday junctions), RECQL5 acts earlier by dismantling RAD51-ssDNA nucleofilaments [3] [7]. Inhibiting RECQL5 could thus stabilize RAD51 aggregates, impair HR repair, and induce synthetic lethality in cancers with underlying DNA repair deficiencies. Furthermore, RECQL5 inhibition may potentiate Poly (ADP-Ribose) Polymerase (PARP) inhibitors by forcing HR-proficient cancers into error-prone non-homologous end joining (NHEJ) [4].
RECQL5-IN-1 (Compound 4a; Chemical Abstracts Service [CAS] No. 2718170-45-5) is the first orally bioavailable inhibitor specifically designed to target RECQL5. Reported in 2021, it emerged from a screen of small molecules that disrupt RECQL5-RAD51 interactions [2]. With a molecular weight of 552.49 g/mol (Chemical Formula: C₂₅H₁₈F₆N₄O₂S), RECQL5-IN-1 binds both enzymatic (helicase) and nonenzymatic (RAD51-interaction) domains of RECQL5 [1]. It achieves potent inhibition of RECQL5 helicase activity (half-maximal inhibitory concentration [IC₅₀] = 46.3 nM), validated through biochemical assays and in silico molecular simulations [1] [2].
Table 2: Biochemical Profile of RECQL5-IN-1
Property | Value |
---|---|
Molecular Weight | 552.49 g/mol |
CAS Number | 2718170-45-5 |
RECQL5 Helicase IC₅₀ | 46.3 nM |
Cytotoxicity (MCF7 WT) | 4.8 μM (IC₅₀, clonogenic assay) |
Cytotoxicity (MCF7 RECQL5-KO) | 19.6 μM (IC₅₀, clonogenic assay) |
RECQL5-IN-1 exhibits >4-fold selectivity for RECQL5-expressing breast cancer cells (MCF7 IC₅₀: 4.8 μM) over isogenic RECQL5-knockout counterparts (IC₅₀: 19.6 μM) in clonogenic survival assays [1]. It shows no activity against other RECQL helicases (e.g., BLM, WRN), underscoring its specificity [2]. In vivo, oral administration (50 mg/kg every two days) suppresses RECQL5-expressing MCF7 xenograft growth in murine models without organ toxicity, confirming its first-in-class status [1] [2].
Mechanism of Action and Biochemical Characterization
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1